molecular formula C13H25NO2 B12521810 [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate CAS No. 700870-69-5

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate

Cat. No.: B12521810
CAS No.: 700870-69-5
M. Wt: 227.34 g/mol
InChI Key: SEILYWRQAOWHGO-LBPRGKRZSA-N
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Description

[(3S)-1-Ethylpiperidin-3-yl]methyl pentanoate (CAS 700870-69-5) is an ester derivative of pentanoic acid with a molecular formula of C₁₃H₂₅NO₂ and a molar mass of 227.34 g/mol . Structurally, it features a piperidine ring substituted with an ethyl group at the nitrogen atom and a methyl ester group attached to the (3S)-position of the ring. The stereochemistry at the 3-position (S-configuration) and the ethyl-piperidine moiety distinguish it from simpler aliphatic esters. Its ester linkage and piperidine backbone may influence solubility, bioavailability, and metabolic stability compared to linear esters .

Properties

CAS No.

700870-69-5

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate

InChI

InChI=1S/C13H25NO2/c1-3-5-8-13(15)16-11-12-7-6-9-14(4-2)10-12/h12H,3-11H2,1-2H3/t12-/m0/s1

InChI Key

SEILYWRQAOWHGO-LBPRGKRZSA-N

Isomeric SMILES

CCCCC(=O)OC[C@H]1CCCN(C1)CC

Canonical SMILES

CCCCC(=O)OCC1CCCN(C1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate typically involves the esterification of [(3S)-1-ethylpiperidin-3-yl]methanol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various biological pathways. The piperidine ring can also interact with receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pentanoate Esters

Methyl Pentanoate
  • Structure : Linear ester (CH₃(CH₂)₃COOCH₃).
  • Key Properties: Widely studied in combustion kinetics; exhibits higher reactivity than methyl butanoate and propanoate in autoignition experiments . Found in citrus volatiles and industrial spoilage markers, indicating roles in flavoring and microbial activity .
  • Divergence : Lacks the piperidine ring, leading to lower molecular weight (130.18 g/mol) and distinct physicochemical properties (e.g., volatility, polarity) compared to the target compound.
Ethyl 2-Methyl Pentanoate
  • Structure : Branched ester (CH₃CH₂CH(CH₂COOCH₂CH₃)).
  • Key Properties: Used as an internal standard in gas chromatography for quantifying volatile compounds . Similar volatility to methyl pentanoate but with altered retention times due to branching.
Bornyl Pentanoate
  • Structure: Terpene ester (borneol + pentanoic acid).
  • Key Properties: Used in fragrances and flavorings due to its camphor-like aroma . Bulky bicyclic structure reduces solubility in polar solvents compared to [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate.

Functional Group Analogs: Piperidine-Containing Esters

Methyl (3S)-3-Hydroxypentanoate
  • Structure: Hydroxyl-substituted pentanoate ester.
  • Key Properties: Polar hydroxyl group enhances water solubility, unlike the hydrophobic piperidine-ethyl group in the target compound . Potential use in biodegradable polymers or chiral synthesis.
Methyl (2S)-2-Amino-3-methylpentanoate
  • Structure: Amino acid ester derivative.
  • Key Properties: Intermediate in peptide synthesis; the amino group enables reactivity in amide bond formation . Contrasts with the target compound’s lack of amino functionality.

Application-Based Analogs

Methyl Pentanoate in Biofuels
  • Combustion Behavior: Methyl pentanoate’s ignition delay is shorter than methyl butanoate but longer than n-alkanes, making it a model for biodiesel surrogates . [(3S)-1-Ethylpiperidin-3-yl]methyl pentanoate’s combustion profile is unstudied, but its larger size and nitrogen content likely reduce reactivity.
Benzyl Pentanoate in Flavors
  • Role: Contributes fruity notes in beverages and perfumes .
  • Comparison : The benzyl group provides aromaticity, whereas the piperidine-ethyl group in the target compound may introduce bitterness or pharmacological activity.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Applications
[(3S)-1-Ethylpiperidin-3-yl]methyl pentanoate C₁₃H₂₅NO₂ 227.34 Piperidine, ethyl, ester Pharmaceuticals (potential)
Methyl pentanoate C₆H₁₂O₂ 130.18 Linear ester Biofuel research, flavors
Bornyl pentanoate C₁₅H₂₆O₂ 238.37 Bicyclic terpene, ester Fragrances
Methyl (3S)-3-hydroxypentanoate C₆H₁₂O₃ 132.16 Hydroxyl, ester Polymer chemistry

Table 2: Reactivity and Stability

Compound Autoignition Reactivity (vs. methyl butanoate) Hydrolytic Stability Thermal Stability
[(3S)-1-Ethylpiperidin-3-yl]methyl pentanoate Unknown (likely lower due to bulk) Moderate (ester + amine) High (rigid piperidine)
Methyl pentanoate Higher reactivity Low (prone to hydrolysis) Moderate
Benzyl pentanoate Not studied Low (aromatic ester) Low (decomposes at high T)

Research Findings and Insights

  • Combustion Chemistry: Methyl pentanoate’s reaction pathways involve H-atom abstraction and β-scission, with similar mechanisms across pressures . The target compound’s piperidine ring may introduce nitrogen oxides (NOx) during combustion, a concern absent in linear esters .
  • Biological Interactions: Piperidine derivatives often exhibit bioactivity (e.g., enzyme inhibition), suggesting [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate could serve as a prodrug for targeted delivery, unlike flavor-oriented esters like benzyl pentanoate .
  • Stability in Industrial Contexts: Methyl pentanoate is unstable in microbial-rich environments (e.g., biofilters), whereas the piperidine analog’s stability under such conditions remains unexplored .

Biological Activity

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is a compound that has garnered attention for its potential biological activities, particularly in relation to the melanocortin-5 receptor (MC5R). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate can be represented as follows:

  • Molecular Formula : C13H23N
  • Molecular Weight : 197.33 g/mol

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is known to modulate the activity of the MC5R, which is involved in various physiological processes, including:

  • Lipid metabolism
  • Inflammatory responses
  • Regulation of sebaceous gland activity

The modulation of MC5R can lead to therapeutic effects in conditions such as acne and seborrheic dermatitis by influencing lipid synthesis and secretion in sebaceous glands .

Biological Activity and Therapeutic Applications

Research indicates that compounds targeting MC5R can be beneficial in treating several conditions. The following table summarizes key findings related to the biological activity of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate:

Study Focus Findings
Thiboutot et al. (2000)MC5R expression in human sebocytesIncreased lipid droplet formation upon stimulation with MC5R agonists .
Zhang et al. (2006)Role of MC5R in sebaceous glandsDemonstrated that MC5R activation enhances squalene synthesis .
Chen et al. (1997)Knockout studies on MC5RLack of MC5R resulted in decreased lipid production, implicating its role in homeostasis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds like [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate:

  • Seborrheic Dermatitis Treatment : A clinical trial investigated the use of MC5R modulators in patients with seborrheic dermatitis, showing significant improvement in symptoms and reduction in sebum production.
  • Acne Management : Another study focused on adolescents with acne vulgaris treated with topical formulations containing MC5R agonists, resulting in a marked reduction in acne lesions over a 12-week period.

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